3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Type 2 Diabetes GKRP Inhibition Medicinal Chemistry

Specifically target the GK-GKRP protein-protein interaction with this essential building block. Unlike generic aryl sulfonyl chlorides, the fused 1,5-benzodioxepine core imposes conformational constraint critical for sub-nanomolar disruption (AMG-0696, IC50 = 0.0038 µM). SAR studies confirm >300-fold potency loss when this scaffold is altered. The solid, 97%-pure sulfonyl chloride enables parallel sulfonamide library synthesis, covalent proteomics (distinct mass tag), and scaffold-hopping studies. Choose this intermediate for validated, potent GKRP-mediated metabolic disease research.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 321309-38-0
Cat. No. B1305933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
CAS321309-38-0
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S(=O)(=O)Cl)OC1
InChIInChI=1S/C9H9ClO4S/c10-15(11,12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2
InChIKeyADAGPISZFDLGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS 321309-38-0): Core Chemical Identity and Procurement-Relevant Baseline


3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS 321309-38-0) is a heterocyclic sulfonyl chloride building block characterized by a fused 1,5-benzodioxepine core with a reactive sulfonyl chloride at the 7-position . It possesses a molecular formula of C9H9ClO4S and a molecular weight of 248.68 g/mol . The compound is commercially available in research quantities, typically at 97% purity, and is primarily employed as an electrophilic intermediate for the synthesis of sulfonamide derivatives, sulfonate esters, and related bioactive molecules .

Why Simple Aryl Sulfonyl Chlorides Cannot Substitute 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in GKRP-Targeted Programs


Generic aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) lack the conformationally constrained 1,5-benzodioxepine scaffold that is essential for achieving sub-nanomolar disruption of the GK-GKRP protein-protein interaction [1]. The benzodioxepine ring system imposes specific spatial orientation and electronic properties that are critical for binding to the glucokinase regulatory protein (GKRP) [2]. Simple replacement with a monocyclic or differently fused sulfonyl chloride would abolish the key nN → σ*S-X interaction exploited in lead optimization and drastically reduce biological potency, as evidenced by structure-activity relationship studies showing >300-fold loss in IC50 when the benzodioxepine core is altered [1].

Quantitative Differentiation: 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Versus Analogous Sulfonyl Chloride Building Blocks


GK-GKRP Disruption Potency: Benzodioxepine-Derived Sulfonamide (AMG-0696) vs. Early Hit Compound

Sulfonamide derivatives synthesized from 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride achieve exceptional GK-GKRP disruption potency. Lead compound AMG-0696 (derived from this benzodioxepine sulfonyl chloride scaffold) exhibits an hGK-hGKRP IC50 of 0.0038 μM, representing a 316-fold improvement over the initial diarylmethanesulfonamide hit 6 (IC50 = 1.2 μM) [1]. This optimization was enabled by a stabilizing nN → σ*S-X interaction involving the benzodioxepine sulfonamide core, which conformationally constrains a biaryl linkage and enables contact with key GKRP residues [1]. X-ray crystallographic analysis confirmed the binding mode of AMG-0695 (a close analog) to GKRP at 2.43 Å resolution [2].

Type 2 Diabetes GKRP Inhibition Medicinal Chemistry

In Vivo Efficacy Translation: AMG-0696 Demonstrates Robust Glucose Lowering in Rodent Models

The benzodioxepine-derived sulfonamide AMG-0696 translates its in vitro potency to significant in vivo efficacy. In rats, oral administration at 10 mg/kg induced complete GK translocation from the nucleus to the cytoplasm (IHC score = 0 at 6 h post-dose), confirming target engagement [1]. In mice, a 100 mg/kg oral dose reduced blood glucose by 45% (POC = -45%) at 3 h post-dose [1]. This level of in vivo activity is not observed with sulfonamides derived from simpler sulfonyl chlorides lacking the benzodioxepine core, underscoring the critical role of the 1,5-benzodioxepine scaffold in achieving systemic pharmacological activity [1].

Type 2 Diabetes In Vivo Pharmacology Glucose Homeostasis

Synthetic Versatility: Benzodioxepine Sulfonyl Chloride Enables Diverse Derivative Synthesis via Nucleophilic Substitution

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes efficient nucleophilic substitution with a wide range of amines, alcohols, and thiols to generate structurally diverse sulfonamide, sulfonate, and sulfonothioate libraries [1]. In contrast, the corresponding sulfonyl fluoride (CAS 1368650-45-6) exhibits reduced reactivity with sterically hindered amines and requires specialized SuFEx click chemistry conditions for optimal performance [2]. The chloride derivative offers superior reactivity for parallel synthesis workflows with standard amine building blocks, while maintaining sufficient hydrolytic stability for routine handling .

Organic Synthesis Building Blocks Parallel Synthesis

Purity and Physical Form Advantage Over Benzenesulfonyl Chloride

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is supplied as a solid at ambient temperature with certified purity ≥97% (HPLC), enabling accurate weighing and long-term storage stability . In contrast, benzenesulfonyl chloride (CAS 98-09-9) is a viscous liquid with variable purity (typically 98-99%) that is more prone to hydrolysis upon exposure to atmospheric moisture and requires careful handling during dispensing [1]. The solid physical form of the benzodioxepine derivative reduces weighing errors and minimizes exposure to hydrolytic degradation during routine laboratory use, contributing to more reproducible synthetic outcomes .

Chemical Procurement Laboratory Reagents Handling Safety

Validated Application Scenarios for 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in Drug Discovery and Chemical Biology


Synthesis of High-Potency GK-GKRP Disrupters for Type 2 Diabetes Drug Discovery

Employ this sulfonyl chloride as a key intermediate for constructing benzodioxepine-containing sulfonamides that disrupt the GK-GKRP protein-protein interaction. As demonstrated by AMG-0696 (IC50 = 0.0038 μM), derivatives built from this scaffold achieve sub-nanomolar potency and robust in vivo glucose lowering [1]. Researchers should prioritize this building block when targeting GKRP-mediated pathways for metabolic disease therapeutics.

Parallel Synthesis of Diverse Sulfonamide Libraries for Phenotypic Screening

Leverage the broad reactivity of the sulfonyl chloride toward primary and secondary amines to generate structurally diverse sulfonamide libraries in parallel format. The solid physical form and 97% purity facilitate accurate dispensing across 96-well plates, while the benzodioxepine core introduces conformational constraint that is often correlated with improved ligand efficiency in fragment-based and HTS campaigns [2].

Chemical Biology Probe Development Targeting Protein Sulfonylation

Utilize the electrophilic sulfonyl chloride as a reactive warhead for covalent modification of nucleophilic protein residues (e.g., lysine, cysteine, serine) in chemical proteomics studies. The benzodioxepine moiety provides a distinct mass tag for MS-based identification of labeled proteins, enabling target engagement studies and activity-based protein profiling (ABPP) applications .

Structure-Activity Relationship (SAR) Exploration of Benzodioxepine-Containing Bioisosteres

Incorporate this sulfonyl chloride into systematic SAR studies comparing the 1,5-benzodioxepine ring system with other constrained bicyclic scaffolds (e.g., 1,4-benzodioxane, benzofuran, indane). The unique conformational preferences and electronic properties of the seven-membered dioxepine ring, as characterized by X-ray crystallography and computational modeling, provide a valuable tool for probing the effects of ring size and heteroatom placement on target binding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.